Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate is a benzofuran-based small molecule characterized by a fused bicyclic aromatic system. The benzofuran core is substituted at position 3 with a methyl group and at position 6 with a 2-methylbenzamido moiety. The ethyl carboxylate group at position 2 enhances solubility and serves as a functional handle for further derivatization. This compound is of interest in medicinal chemistry due to the benzofuran scaffold’s prevalence in bioactive molecules, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
ethyl 3-methyl-6-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(3)16-10-9-14(11-17(16)25-18)21-19(22)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWTXUASIJHKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl bromoacetate, in the presence of a base like sodium carbonate.
Amidation Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate with structurally related benzofuran derivatives, focusing on substituents, molecular properties, and reported bioactivity:
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Methyl and Benzamido Groups : The 3-methyl and 6-(2-methylbenzamido) substituents in the target compound likely enhance hydrophobic interactions with enzyme active sites, as seen in urease inhibitors derived from benzofuran analogs .
- Fluorine Substitution: The difluoro-tetrahydrobenzofuran derivative (C₁₁H₁₃F₂NO₃) demonstrates how halogenation can increase metabolic stability and blood-brain barrier penetration .
- Amino and Protecting Groups: The 3-amino group in C₁₅H₁₅N₂O₅ and its Boc-protected analog (C₁₆H₁₉NO₅) highlight the role of amine functionality in hydrogen bonding, critical for target engagement .
Biological Activity
Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core with an ester group at the second position and a 2-methylbenzamide substituent at the sixth position. The presence of these functional groups contributes to its biological activity.
| Property | Description |
|---|---|
| Chemical Formula | C₁₅H₁₅N₁O₃ |
| Molecular Weight | 255.29 g/mol |
| Benzofuran Core | Bicyclic aromatic system known for diverse activities |
| Functional Groups | Ester, amide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound has shown potential as:
- Anti-inflammatory Agent : It may inhibit pro-inflammatory cytokines and pathways.
- Anticancer Agent : Preliminary studies suggest it can induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains.
In Vitro Studies
- Anti-inflammatory Effects : In a study examining the inhibition of TNF-alpha production in macrophages, this compound demonstrated significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro assays on MDA-MB-231 breast cancer cells revealed an IC50 value of approximately 0.126 μM, showing potent inhibition of cell proliferation compared to the standard drug 5-Fluorouracil (IC50 = 17.02 μM) .
- Antimicrobial Properties : The compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
In Vivo Studies
- Toxicity Assessment : A subacute toxicity study in mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
- Efficacy in Tumor Models : In a murine model of breast cancer metastasis, treatment with the compound resulted in reduced tumor burden and improved survival rates compared to untreated controls .
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers explored the anticancer effects of this compound on various cancer cell lines. The compound was found to selectively inhibit the growth of cancerous cells while sparing normal cells, highlighting its therapeutic potential .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound, revealing that it modulates NF-kB signaling pathways, leading to decreased expression of inflammatory markers in vitro .
Q & A
Q. What are the established synthetic routes for Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Cyclization of precursors (e.g., 5-nitrosalicylaldehyde derivatives) under reflux with ethyl bromoacetate and K₂CO₃ to form the benzofuran core .
- Step 2 : Introduction of the 2-methylbenzamido group via amide bond formation using coupling agents like EDC/HOBt .
- Optimization : Microwave-assisted synthesis reduces reaction time, while catalytic methods (e.g., Pd/C for nitro group reduction) improve yield .
- Key Parameters : Solvent choice (e.g., acetonitrile for cyclization), temperature control (reflux for 8–12 hours), and stoichiometric ratios (3:1 ethyl bromoacetate:precursor) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzofuran C-2 carboxylate at δ ~165 ppm, amide protons at δ ~8–10 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., m/z ~340–360) .
- Chromatography : HPLC purity >95% ensures minimal side products .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Assays :
- MIC Tests : Use standardized microdilution methods against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with serial dilutions (2–256 µg/mL) .
- Anticancer Screening :
- MTT Assay : Test IC₅₀ values against HeLa, MCF-7, and A549 cell lines (typical range: 10–15 µM) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Experimental Variables :
- Cell Line Heterogeneity : Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media) .
- Compound Stability : Perform stability studies (e.g., LC-MS at 24/48 hours) to rule out degradation artifacts .
- Data Normalization : Use internal standards (e.g., ATP quantification) to correct for plate-to-plate variability .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Target Identification :
- SPR/BLI : Screen against kinase libraries (e.g., EGFR, VEGFR) to identify binding partners .
- ROS Detection : Use DCFH-DA probes to quantify oxidative stress in treated cancer cells .
- Pathway Analysis : RNA-seq or phosphoproteomics to map apoptosis/autophagy markers (e.g., BAX, LC3-II) .
Q. How does structural modification (e.g., substituent variation) impact bioactivity?
- SAR Studies :
- Benzamido Group : Replace 2-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance cytotoxicity (e.g., IC₅₀ drop from 12.3 µM to 8.7 µM in MCF-7) .
- Benzofuran Core : Introduce halogens (e.g., Br at C-6) to improve metabolic stability .
- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets (e.g., ΔG < -8 kcal/mol) .
Q. What crystallographic strategies validate its 3D structure?
- X-ray Diffraction : Use SHELX programs for structure solution/refinement:
- Data Collection : High-resolution (<1.0 Å) at synchrotron facilities .
- Validation : Check R-factor convergence (<5%), and use PLATON for torsion/angle outliers .
- Case Study : Similar benzofuran derivatives show coplanar ring systems (deviation <0.06 Å) and dihedral angles ~54° for substituents .
Q. How can reaction mechanisms (e.g., amide bond formation) be probed experimentally?
- Isotopic Labeling : Use ¹⁵N-labeled amines to track amidation efficiency via 2D NMR (HSQC) .
- Kinetic Studies : Monitor reaction progress (in situ IR) to identify rate-limiting steps (e.g., activation of carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
